(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Description
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an aminomethyl group at position 4 and a hydroxymethyl group at position 1, forming a hydrochloride salt. The bicyclo[2.2.2]octane framework imparts structural rigidity, which can enhance binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-7-9-1-4-10(8-12,5-2-9)6-3-9;/h12H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRZXKBKFQIDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic conditions to form the bicyclic framework. Subsequent functionalization introduces the aminomethyl group, often through reductive amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Various amine derivatives and alkylated products.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.2]octane Scaffold
Compound 10: all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride
- Structure: Features amino (position 5), hydroxymethyl (position 6), and hydroxyl (position 2) groups on the bicyclo[2.2.2]octane scaffold.
- Physicochemical Properties: Molecular formula: C₉H₁₈ClNO₂ Melting point: 165–167 °C Elemental analysis: C 52.24%, H 8.92%, Cl 17.24%, N 6.68% .
- Synthesis : Prepared via hydrolysis of a precursor in aqueous HCl, followed by recrystallization from water-acetone.
- Key Difference : The substitution pattern (positions 2, 5, and 6) contrasts with the target compound’s substitution at positions 1 and 4, leading to distinct stereoelectronic and solubility profiles.
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol
- Structure : Contains an oxygen atom in the bicyclic scaffold (2-oxabicyclo[2.2.2]octane) with a hydroxymethyl group at position 3.
- Applications : Used in medicinal chemistry for its ability to mimic transition states in enzymatic reactions.
tert-Butyl N-[[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate Hydrochloride
- Structure: Combines a 2-oxabicyclo[2.2.2]octane core with a protected aminomethyl group (tert-butyl carbamate) and a hydroxymethyl moiety.
- Synthesis Relevance : Serves as a synthetic intermediate for introducing amine functionalities in complex molecules .
- Key Difference: The tert-butyl carbamate protection and oxygen atom alter reactivity and solubility compared to the target compound’s free amine and methanol groups.
Functionalized Derivatives with Heterocyclic Additions
N-(4-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide
- Structure : Bicyclo[2.2.2]octane fused with a pyrrolotriazolopyrazine heterocycle and a cyclopropanesulfonamide group.
- Synthesis : Involves multi-step reactions, including palladium-catalyzed cross-coupling and microwave-assisted cyclization .
Diethyl 2-(4-(Cyclopropanesulfonamido)bicyclo[2.2.2]octan-1-yl)-2-oxoethylphosphonate
Research and Application Insights
- Pharmaceutical Potential: The target compound’s free amine and alcohol groups make it a versatile intermediate for covalent conjugation (e.g., prodrugs or antibody-drug conjugates). In contrast, sulfonamide- or heterocycle-functionalized derivatives are more likely to exhibit direct biological activity .
- Synthetic Challenges : The rigid bicyclo[2.2.2]octane scaffold complicates regioselective functionalization. For example, introducing substituents at position 1 (as in the target compound) requires precise control to avoid side reactions .
Biological Activity
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride, with the CAS number 916211-25-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Antimicrobial Activity
Research indicates that derivatives of bicyclo[2.2.2]octane, including this compound, exhibit significant antimicrobial properties. A study reported that related compounds demonstrated activity against various pathogens responsible for tropical diseases, including Plasmodium falciparum and Trypanosoma brucei. The most potent derivative showed an IC50 value of 0.68 µM against Trypanosoma brucei .
Antimalarial Properties
In a comparative study involving several bicyclo[2.2.2]octane derivatives, it was found that some compounds exhibited promising antimalarial activity with IC50 values ranging from 0.84 to 0.99 µM against resistant strains of Plasmodium falciparum. In comparison, the standard drug chloroquine had an IC50 of 0.12 µM .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bicyclic structure may interact with specific receptors or enzymes involved in cellular signaling pathways related to microbial resistance or metabolic processes in parasites.
Study on Antiparasitic Activity
A significant study focused on the antiparasitic efficacy of bicyclo[2.2.2]octane derivatives showed that these compounds could inhibit the growth of Plasmodium falciparum in vitro. The study utilized microplate assays to evaluate the efficacy of various derivatives, revealing that modifications to the bicyclic structure could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
